molecular formula C19H15ClN2O4S B5010182 5-{4-[2-(2-chlorophenoxy)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

5-{4-[2-(2-chlorophenoxy)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

Cat. No. B5010182
M. Wt: 402.9 g/mol
InChI Key: HVMVMXMOTAQKTN-UHFFFAOYSA-N
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Description

This compound is a derivative of pyrimidine, a basic aromatic ring that is a fundamental structure of nucleotides in DNA and RNA . The structure also contains a thioxo group and an ethoxy group attached to a benzylidene group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrimidine ring, a thioxo group, and an ethoxy group attached to a benzylidene group . The exact structure would depend on the positions of these groups on the rings.


Chemical Reactions Analysis

As a derivative of pyrimidine, this compound could potentially undergo a variety of chemical reactions. These might include substitutions at the various positions on the rings, as well as reactions involving the thioxo and ethoxy groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the exact structure and the positions of the various groups on the rings. These could include factors like solubility, melting point, boiling point, and reactivity .

Future Directions

The study of pyrimidine derivatives is a very active area of research, with potential applications in areas like medicinal chemistry and materials science . This particular compound could potentially be of interest in these areas, depending on its specific properties and activities.

properties

IUPAC Name

5-[[4-[2-(2-chlorophenoxy)ethoxy]phenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2O4S/c20-15-3-1-2-4-16(15)26-10-9-25-13-7-5-12(6-8-13)11-14-17(23)21-19(27)22-18(14)24/h1-8,11H,9-10H2,(H2,21,22,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVMVMXMOTAQKTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCCOC2=CC=C(C=C2)C=C3C(=O)NC(=S)NC3=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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